molecular formula C81H112F3N21O22S B6295931 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid CAS No. 71952-90-4

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Número de catálogo: B6295931
Número CAS: 71952-90-4
Peso molecular: 1820.9 g/mol
Clave InChI: DXCXFIFJJHVTKE-TVEHIBIGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is a structurally intricate peptide derivative with multiple functional groups. Its backbone includes acetylated and hydroxylated amino acid residues, a methylsulfanyl group, and aromatic/heterocyclic side chains (e.g., indole, imidazole, and 4-hydroxyphenyl). The trifluoroacetic acid (TFA) component likely serves as a counterion, a common feature in synthetic peptides due to its role in purification .

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H111N21O20S.C2HF3O2/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103;3-2(4,5)1(6)7/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCXFIFJJHVTKE-TVEHIBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H112F3N21O22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1820.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound in focus, designated as (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid , is a complex organic molecule with potential biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by multiple amino acid residues and functional groups that may contribute to its biological activities. The presence of acetamido, hydroxyl, and sulfur-containing groups suggests potential interactions with biological macromolecules.

PropertyValue
Molecular Weight1020.12 g/mol
SolubilitySoluble in DMSO and water
StabilityStable under physiological conditions

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
Studies indicate that compounds with similar structural motifs exhibit inhibition of specific enzymes involved in metabolic pathways. For instance, the presence of the indole moiety may allow for interaction with tryptophan-related enzymes.

2. Receptor Binding:
The compound may interact with various receptors, including those involved in immune responses or cellular signaling pathways. The imidazole group is known for its ability to mimic histidine, potentially facilitating binding to histidine receptors.

3. Antimicrobial Activity:
Preliminary studies suggest that similar compounds possess antimicrobial properties against Gram-positive bacteria by interfering with peptidoglycan biosynthesis . This could imply that the compound may exhibit similar activity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally related compounds:

Case Study 1: Anticancer Activity
A study investigated a related compound's ability to inhibit cancer cell proliferation. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of compounds similar to our target molecule. The findings indicated effective inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli strains .

Aplicaciones Científicas De Investigación

The compound you mentioned, which is highly complex and appears to be a peptide or peptidomimetic structure, has potential applications in various scientific fields, particularly in medicinal chemistry, drug development, and biochemistry. Below is a detailed exploration of its applications based on the current understanding of similar compounds.

Medicinal Chemistry

  • Drug Design : The intricate structure of the compound suggests it may serve as a scaffold for designing new therapeutic agents. Peptides and their derivatives are known for their specificity and potency against various biological targets, including enzymes and receptors involved in diseases such as cancer and diabetes.
  • Incretin Analogues : Given its structural similarity to incretin hormones, this compound could be explored as an incretin analogue for the treatment of type 2 diabetes. Incretins are hormones that stimulate insulin secretion in response to meals, and their analogues can enhance glycemic control in diabetic patients .

Anticancer Research

  • Targeted Therapy : The presence of specific amino acid sequences may allow the compound to target cancer cells selectively. Research into peptide-based drugs has shown promise in targeting tumor-specific antigens, potentially leading to less toxic and more effective cancer therapies .
  • Combination Therapies : This compound could potentially be used in combination with other anticancer agents to enhance efficacy or overcome resistance mechanisms in tumors .

Biochemical Research

  • Enzyme Inhibition Studies : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with these enzymes could provide insights into metabolic disorders and lead to the development of new therapeutic strategies .
  • Signal Transduction Modulation : If the compound influences signaling pathways (e.g., through receptor binding), it could be utilized to study cellular responses and signal transduction mechanisms in various biological systems .

Pharmaceutical Development

  • Formulation Studies : The compound may be used in formulation studies to develop new drug delivery systems. Its properties could be optimized for stability, solubility, and bioavailability, crucial factors for effective drug formulation .
  • Clinical Trials : If preliminary studies indicate efficacy and safety, this compound could enter clinical trials as a novel therapeutic agent, particularly if it shows promise in treating conditions like diabetes or cancer .

Synthetic Biology

  • Bioconjugates : The compound can be conjugated with other biomolecules (like antibodies or nanoparticles) to create targeted delivery systems for drugs or imaging agents in diagnostic applications . This approach is particularly useful in precision medicine.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Table 1: Key Structural Features Compared to Analogues
Feature Target Compound Analogues (e.g., AS-81070 , (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid )
Backbone Complexity Branched peptide with 5+ residues, acetyloxy, and carbamimidamido groups Cyclic or linear peptides with fewer residues (e.g., AS-81070: cyclic pentapeptide)
Aromatic Groups 4-Hydroxyphenyl, indole-3-yl, imidazole-4-yl Naphthalen-2-yl, phenylmethyl (AS-81070); 4-hydroxyphenyl ()
Functional Groups Methylsulfanyl, acetamido, TFA counterion Propan-2-yl, dithia bridges (AS-81070); methylsulfanyl ()
Molecular Weight Estimated >1500 Da (based on structural complexity) AS-81070: 1096.33 Da ; : ~600 Da

Key Observations :

  • The target compound exhibits greater structural complexity than AS-81070, particularly due to its extended peptide chain and diverse side chains.

Key Findings :

  • The compound’s synthesis likely mirrors SPPS protocols described for complex peptides (e.g., phosphoramidite methods for DNA/protein synthesis ).
  • Compared to nanoparticles synthesized via chemical reduction (e.g., silver nanoparticles ), this peptide requires precise orthogonal protection/deprotection strategies to avoid side reactions .

Functional and Biomedical Comparisons

Contradictions and Gaps :

  • While hydroxycinnamic acid derivatives (e.g., caffeic acid) exhibit antioxidant properties , the target compound’s bioactivity remains unverified in the provided evidence.
  • Unlike titanium dioxide nanoparticles synthesized via green/chemical methods , this peptide lacks eco-friendly synthesis data.

Q & A

Basic: How is the stereochemistry of the compound confirmed?

Methodological Answer:
The stereochemistry is determined using circular dichroism (CD) spectroscopy and X-ray crystallography , which provide direct evidence of chiral centers. For peptides, multi-dimensional NMR (e.g., NOESY, HSQC) resolves spatial proximity of protons and carbons, correlating with predicted dihedral angles . Marfey’s reagent can derivatize hydrolyzed fragments for HPLC-based chiral analysis, confirming amino acid configurations .

Advanced: How can conflicting NMR signals from overlapping residues be resolved?

Methodological Answer:
Use selective isotopic labeling (e.g., ¹³C/¹⁵N) to isolate signals of specific residues. Non-uniform sampling (NUS) in NMR experiments enhances resolution in crowded spectral regions . For example, a 3D-HCCH-TOCSY experiment can untangle side-chain proton overlaps in aromatic (e.g., indole) and imidazole moieties .

Basic: What synthesis methods are suitable for this peptide?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is optimal, using Fmoc/t-Bu protecting groups for side chains (e.g., 4-hydroxyphenyl, imidazole). Key steps:

Resin activation with HBTU/DIPEA in DMF.

Coupling cycles monitored by Kaiser test.

Global deprotection with TFA/scavengers (e.g., triisopropylsilane) to remove protecting groups and release the peptide .

ParameterOptimal ConditionImpact on Purity/Yield
Coupling Time2–4 hours (per residue)Reduces truncations
Temperature25°C (room temp)Minimizes racemization
Scavenger RatioTFA:H2O:TIPS (95:2.5:2.5)Prevents side reactions

Advanced: How can SPPS be optimized to reduce epimerization during coupling?

Methodological Answer:
Epimerization is minimized by:

  • Using low-temperature coupling (0–4°C) with DIC/OxymaPure as coupling reagents.
  • Avoiding prolonged exposure to basic conditions (e.g., piperidine during Fmoc deprotection) .
  • Incorporating pseudoproline dipeptides to reduce steric hindrance in turn-forming regions . Validate via LC-MS/MS to detect D-amino acid contaminants .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • FT-IR : Confirms amide bonds (1650 cm⁻¹, C=O stretch) and acetyloxy groups (1740 cm⁻¹) .
  • Amino Acid Analysis (AAA) : Post-hydrolysis (6M HCl, 110°C, 24h) quantifies residues via pre-column derivatization with AccQ-Tag .

Advanced: How can computational methods predict the compound’s enzyme inhibition mechanism?

Methodological Answer:
Molecular docking (AutoDock Vina) models interactions between the peptide’s functional groups (e.g., carbamimidamido, indole) and enzyme active sites. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Key parameters:

  • Binding free energy (ΔG) calculated via MM-PBSA.
  • Hydrogen bond occupancy between imidazole/indole groups and catalytic residues (e.g., serine proteases) .
Target EnzymePredicted ΔG (kcal/mol)Key Interacting Residues
Trypsin-like proteases-9.2 ± 0.3His57, Asp189
Tyrosine kinase-8.5 ± 0.5Lys295, Glu316

Basic: What are the compound’s stability challenges in aqueous buffers?

Methodological Answer:
The acetyloxy and carbamimidamido groups are prone to hydrolysis at pH > 7.0. Stabilize by:

  • Storing lyophilized at -80°C.
  • Using low-pH buffers (e.g., 10 mM citrate, pH 4.0) for reconstitution. Monitor degradation via HPLC-UV at 214 nm .

Advanced: How can high-throughput screening (HTS) identify biological targets?

Methodological Answer:
Employ fluorescence polarization assays with tagged compound libraries (e.g., FITC-labeled peptide). SPR (Biacore) measures real-time binding kinetics (ka/kd) to immobilized receptors. For example:

  • Screen against kinase panels (e.g., KinomeScan) to identify inhibition (IC50 < 1 μM).
  • Validate hits using ITC for thermodynamic profiling (ΔH, ΔS) .

Basic: How is the trifluoroacetic acid (TFA) counterion removed post-synthesis?

Methodological Answer:
Ion-exchange chromatography (e.g., Dowex 1×8 resin) replaces TFA with acetate. Confirm removal via ¹⁹F NMR (absence of -76 ppm signal) .

Advanced: What strategies resolve low yields in multi-step SPPS?

Methodological Answer:

  • Backbone amide linker (BAL) strategy for sterically hindered residues (e.g., 4-methylsulfanylbutanoyl).
  • Microwave-assisted SPPS reduces coupling time (10–20 minutes/residue) and improves yields by 15–20% .
  • In-situ FTIR monitoring detects incomplete couplings, enabling real-time adjustments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.